N-cyclopropyl-2-methylpyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

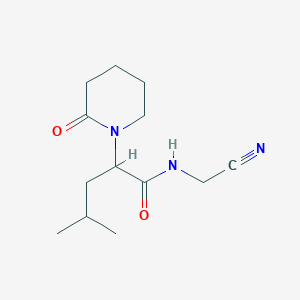

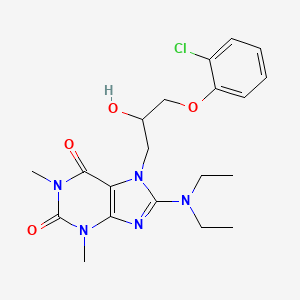

“N-cyclopropyl-2-methylpyridin-3-amine” is a chemical compound with the CAS Number: 1346541-24-9 . It has a molecular weight of 148.21 and its IUPAC name is N-cyclopropyl-2-methylpyridin-3-amine . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “N-cyclopropyl-2-methylpyridin-3-amine” is 1S/C9H12N2/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8,11H,4-5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.

Physical And Chemical Properties Analysis

“N-cyclopropyl-2-methylpyridin-3-amine” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Carbonylative Cyclization of Amines

This research outlines a palladium-catalyzed carbonylative cyclization process via γ-C(sp3)-H activation, demonstrating a powerful approach for the derivatization of amine-based moieties, including amino acids, into γ-lactams. The methodology facilitates the activation of not only methyl groups but also methylene C–H bonds of cyclopropanes, providing ring-fused γ-lactam derivatives. This protocol is adaptable for late-stage diversification of complex molecules such as dipeptides and tripeptides (Hernando et al., 2016).

N-Dealkylation of N-cyclopropylamine

Investigating the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, this study aimed to identify the fate of the cyclopropyl group upon N-dealkylation. The findings reveal the formation of highly reactive aminium cation radicals, leading to cyclopropyl ring fragmentation, which is crucial for understanding the metabolic pathways and reactivity of cyclopropylamines (Shaffer, Morton, & Hanzlik, 2001).

Copper-Promoted N-cyclopropylation of Amines

This study presents a copper-promoted method for N-cyclopropylation of anilines and amines, offering a straightforward approach to synthesize N-cyclopropyl derivatives. Such advancements in synthetic methodologies enable the construction of complex molecules with potential biological and pharmaceutical applications (Bénard, Neuville, & Zhu, 2010).

Lewis Acid-Catalyzed Ring-Opening of Cyclopropanes

This research describes a Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, showcasing an efficient method for the synthesis of functionalized molecules, including the synthesis of inhibitors for serotonin/norepinephrine reuptake (Lifchits & Charette, 2008).

Safety And Hazards

The safety information available indicates that “N-cyclopropyl-2-methylpyridin-3-amine” is associated with some hazards. The GHS pictograms GHS05 and GHS07 are associated with this compound . The signal word is “Danger” and the hazard statements include H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Propiedades

IUPAC Name |

N-cyclopropyl-2-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZHIZOPPNDAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-methylpyridin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2887670.png)

![5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2887674.png)

![N,N-bis(cyanomethyl)-3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2887679.png)

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2887682.png)

![1-[3-(2-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2887684.png)

![1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2887687.png)